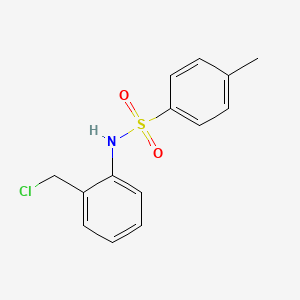

N-Tosyl-2-(chloromethyl)aniline

説明

Synthesis Analysis

The synthesis of anilines, including N-Tosyl-2-(chloromethyl)aniline, involves various methods and applications. The process includes reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates . Aniline synthesis has been a topic of significant interest due to its role in the pharmaceutical industry .Molecular Structure Analysis

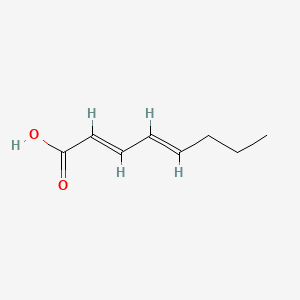

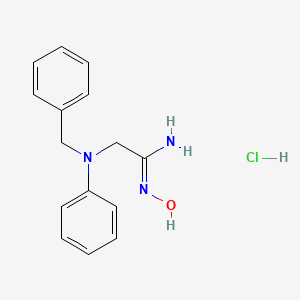

The molecular structure of N-Tosyl-2-(chloromethyl)aniline consists of 14 carbon atoms, 14 hydrogen atoms, one chlorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom.科学的研究の応用

Anticancer Agents

Benzenesulfonamide derivatives have been studied for their potential as anticancer agents . They have been found to inhibit carbonic anhydrase IX, a gene overexpressed in many solid tumors . This inhibition can be a useful target for discovering novel antiproliferative agents . Some derivatives have shown significant inhibitory effects against cancer cell lines at concentration ranges from 1.52–6.31 μM .

Antimicrobial Agents

In addition to their anticancer properties, benzenesulfonamide derivatives have also been studied for their antimicrobial properties . The inhibition of one or more carbonic anhydrases present in bacteria can interfere with bacterial growth .

Carbonic Anhydrase Inhibitors

Benzenesulfonamide derivatives have been found to inhibit carbonic anhydrase, an enzyme that plays a crucial role in regulating pH and fluid balance . This inhibition can have potential applications in the treatment of a variety of conditions, including glaucoma, epilepsy, and altitude sickness .

Elastase Inhibitors

Compounds containing the benzenesulfonamide moiety have been reported to act as elastase inhibitors . Elastase is an enzyme that breaks down elastin, a protein that gives tissues their elasticity. Inhibiting this enzyme can have potential applications in treating conditions such as emphysema and chronic obstructive pulmonary disease (COPD) .

Clostridium Histolyticum Collagenase Inhibitors

Benzenesulfonamide derivatives have also been reported to inhibit clostridium histolyticum collagenase . This enzyme breaks down collagen, a major component of connective tissues. Inhibiting this enzyme can have potential applications in wound healing and tissue repair .

Herbicides and Plant Growth Regulators

Compounds containing the benzenesulfonamide moiety have been reported to act as herbicides and plant growth regulators . They can interfere with the growth and development of plants, making them potentially useful in agriculture .

Safety and Hazards

作用機序

Target of Action

The primary target of N-(2-(Chloromethyl)phenyl)-4-methylbenzenesulfonamide, also known as Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl-, is carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors and plays a crucial role in tumor cell proliferation and survival .

Mode of Action

N-(2-(Chloromethyl)phenyl)-4-methylbenzenesulfonamide acts as an inhibitor of CA IX . It binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition disrupts the tumor cells’ ability to regulate pH, which is crucial for their survival and proliferation .

Biochemical Pathways

The inhibition of CA IX affects the tumor cells’ metabolic pathways . Under hypoxic conditions, tumor cells shift their metabolism to anaerobic glycolysis, which results in a significant modification in pH. The inhibition of CA IX disrupts this process, leading to an unfavorable environment for tumor cell survival .

Result of Action

The inhibition of CA IX by N-(2-(Chloromethyl)phenyl)-4-methylbenzenesulfonamide leads to a disruption in the tumor cells’ metabolic processes . This disruption creates an unfavorable environment for tumor cell survival, leading to a decrease in cell proliferation and potentially inducing apoptosis .

Action Environment

The action of N-(2-(Chloromethyl)phenyl)-4-methylbenzenesulfonamide is influenced by the tumor microenvironment . Hypoxia, or low oxygen levels, is a common feature of solid tumors and leads to the overexpression of CA IX . Therefore, the efficacy of this compound may be enhanced in hypoxic conditions. Additionally, factors such as pH and the presence of other metabolites could also influence the compound’s action.

特性

IUPAC Name |

N-[2-(chloromethyl)phenyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-11-6-8-13(9-7-11)19(17,18)16-14-5-3-2-4-12(14)10-15/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQARFNXLJBLFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701215776 | |

| Record name | N-[2-(Chloromethyl)phenyl]-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701215776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- | |

CAS RN |

243844-35-1 | |

| Record name | N-[2-(Chloromethyl)phenyl]-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243844-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-(Chloromethyl)phenyl]-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701215776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B6595304.png)

![tert-Butyl 7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate 6,6-dioxide](/img/structure/B6595349.png)